molecular formula C8H6Cl2F2O B8008843 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol

2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol

Cat. No.: B8008843
M. Wt: 227.03 g/mol
InChI Key: HXZNMTLCMCWDMB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of dichlorophenyl and difluoroethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 2,4-dichlorophenyl compounds with difluoroethanol under controlled conditions. One common method involves the use of a chlorination tank with phenol, diphenyl sulfide, and ferric chloride as catalysts. The reaction is carried out under vacuum conditions at temperatures ranging from 30 to 70°C .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogen exchange reactions using halide salts in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted phenyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both dichlorophenyl and difluoroethanol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic processes and applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZNMTLCMCWDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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